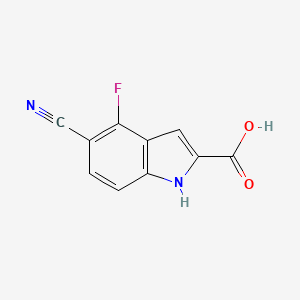

5-Cyano-4-fluoro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyano-4-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 2377035-13-5 . It has a molecular weight of 204.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5FN2O2/c11-9-5(4-12)1-2-7-6(9)3-8(13-7)10(14)15/h1-3,13H,(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Cyano-4-fluoro-1H-indole-2-carboxylic acid plays a crucial role in the synthesis of various indole derivatives, demonstrating its versatility and importance in organic chemistry. The compound has been successfully used in the rational synthesis of twelve fluoroindolecarboxylic acids, showcasing its flexibility and the potential for simplicity in accessing a wide range of fluoroindole derivatives. These syntheses often involve direct preparation from corresponding fluoroindoles or via halogen/metal permutation from chlorinated, bromo-, or iodofluoroindoles, indicating the compound's central role in the development of fluorinated indole-based compounds (Schlosser, Ginanneschi, & Leroux, 2006).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives have shown significant potential. One area of research involves the synthesis and structure-activity relationship studies in a class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors. The introduction of electron-withdrawing groups, such as the cyano group on the indole ring, has improved selectivity and affinity, highlighting the compound's utility in developing novel therapeutics for conditions like depression and anxiety (Heinrich et al., 2004).

Fluorescence and Electropolymerisation Studies

The fluorescence properties of 5-substituted indoles, including 5-cyanoindole (a derivative of this compound), have been extensively studied. These compounds exhibit significant shifts in excitation and emission spectra compared to their monomer counterparts, offering valuable insights into their electronic structures and potential applications in fluorescence-based technologies. The study of electropolymerised 5-substituted indoles reveals the formation of redox-active films, indicating potential applications in material science and electronic devices (Jennings, Jones, & Mount, 1998).

Propriétés

IUPAC Name |

5-cyano-4-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O2/c11-9-5(4-12)1-2-7-6(9)3-8(13-7)10(14)15/h1-3,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXWSBPICZBMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)

![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)

![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)

![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)

![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2763708.png)

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2763709.png)

![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)